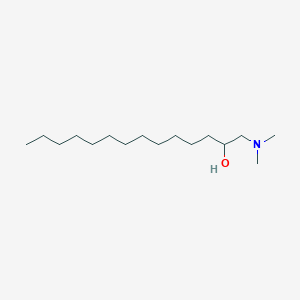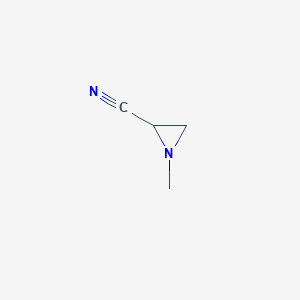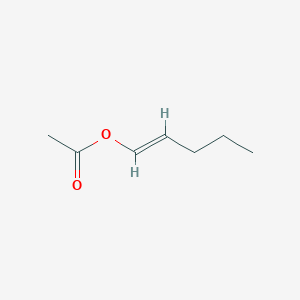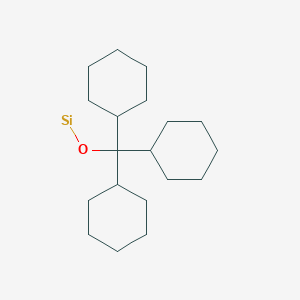
Gentisaldehyde, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentisaldehyde, oxime is an organic compound belonging to the oxime class of compounds Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains this compound is derived from gentisaldehyde, which is an aromatic aldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gentisaldehyde, oxime can be synthesized through the condensation of gentisaldehyde with hydroxylamine. The reaction typically involves mixing gentisaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Gentisaldehyde, oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines. This is typically achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted oximes depending on the reagents used.
Applications De Recherche Scientifique
Gentisaldehyde, oxime has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Oxime derivatives are known for their use as antidotes for organophosphate poisoning. This compound may have similar applications.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of gentisaldehyde, oxime involves its interaction with specific molecular targets. In the case of enzyme inhibition, the oxime group can form a stable complex with the active site of the enzyme, thereby preventing its activity. The compound may also interact with cellular pathways, modulating various biochemical processes .
Comparaison Avec Des Composés Similaires
Gentisaldehyde, oxime can be compared with other oxime compounds such as:
Acetaldoxime: Derived from acetaldehyde, used in organic synthesis.
Dimethylglyoxime: Used as a reagent for the analysis of nickel.
Cyclohexanone oxime: An intermediate in the production of Nylon 6.
Uniqueness
This compound is unique due to its aromatic structure, which imparts specific chemical properties and reactivity. Its applications in various fields, including its potential use as an antidote and in polymer synthesis, highlight its versatility .
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-[(E)-hydroxyiminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-1-2-7(10)5(3-6)4-8-11/h1-4,9-11H/b8-4+ |
Clé InChI |
XHBLHEQHMFWIIJ-XBXARRHUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)/C=N/O)O |
SMILES canonique |
C1=CC(=C(C=C1O)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)


![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)

![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)





![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)
